

FT671: A Highly Selective USP7 Inhibitor for Cancer Therapy Research

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Compound of Interest

Compound Name: FT671

Cat. No.: B607560

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A comprehensive analysis of **FT671**'s specificity, mechanism of action, and its impact on the USP7 signaling pathway.

FT671 is a potent and highly selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its remarkable specificity for USP7 over other deubiquitinating enzymes (DUBs) makes it a valuable tool for researchers in oncology and drug development. This guide provides a detailed comparison of **FT671**'s performance, supported by experimental data, to facilitate its application in preclinical research.

Unparalleled Selectivity Profile

A key attribute of **FT671** is its exceptional selectivity for USP7. In a comprehensive screening against a panel of 38 other deubiquitinating enzymes from various families, **FT671** demonstrated exclusive inhibition of USP7.[1][2] This high degree of selectivity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of USP7.

Quantitative Analysis of DUB Inhibition

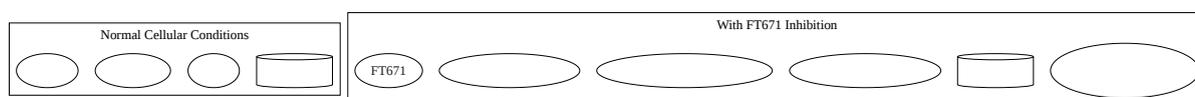
The table below summarizes the inhibitory activity of **FT671** against USP7 and a selection of other DUBs, highlighting its specificity.

Deubiquitinating Enzyme (DUB)	FT671 IC50 (nM)
USP7	5.06[3]
Other DUBs (Panel of 38)	No significant inhibition

Note: The comprehensive selectivity data is detailed in the supplementary information of the publication "Molecular basis of USP7 inhibition by selective small-molecule inhibitors".[1]

Mechanism of Action: Targeting the USP7-MDM2-p53 Pathway

FT671 exerts its anti-tumor effects by modulating the critical USP7-MDM2-p53 signaling pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[2][4] By inhibiting USP7, **FT671** disrupts this process, leading to the destabilization and degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, a key tumor suppressor protein.[2][5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]



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Experimental Protocols

Biochemical DUB Inhibition Assay

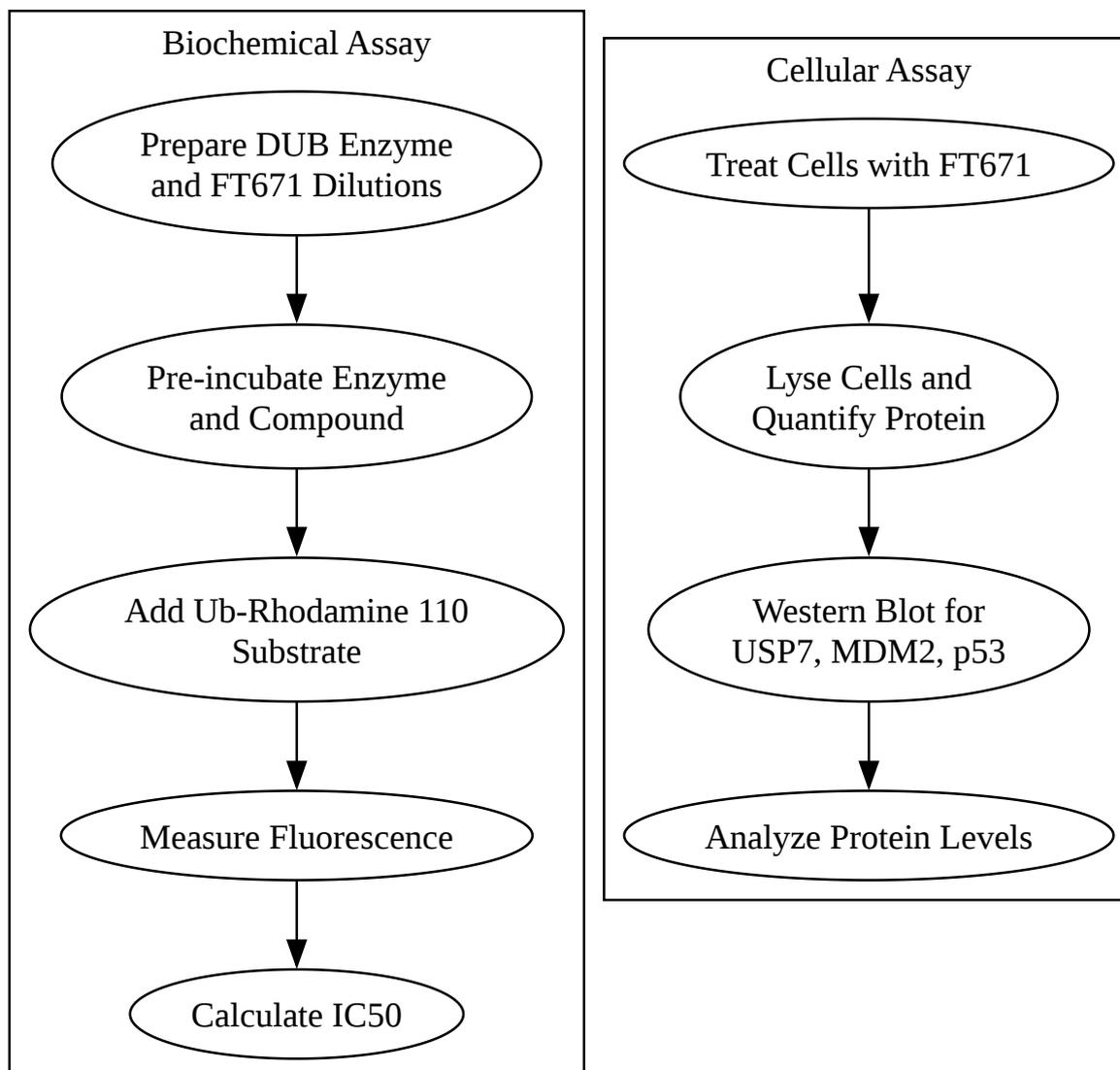
A common method to assess the inhibitory activity of compounds against DUBs is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.

- **Enzyme Preparation:** Recombinant human USP7 is purified and diluted to the desired concentration in assay buffer.
- **Compound Preparation:** **FT671** and other test compounds are serially diluted to various concentrations.
- **Reaction Initiation:** The DUB enzyme is pre-incubated with the test compounds for a specified period. The reaction is initiated by adding the ubiquitin-rhodamine 110 substrate.
- **Signal Detection:** The cleavage of the substrate by the DUB results in the release of rhodamine 110, which produces a fluorescent signal. This signal is measured over time using a fluorescence plate reader.
- **Data Analysis:** The rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 values are determined by plotting the percent inhibition against the compound concentration.

Cellular Target Engagement Assay

Western blotting can be used to confirm the engagement of **FT671** with USP7 in a cellular context by observing the levels of downstream pathway proteins.

- **Cell Culture and Treatment:** Cancer cell lines (e.g., HCT116, U2OS) are cultured and treated with varying concentrations of **FT671** for a specified duration.
- **Cell Lysis:** Cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay.
- **Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for USP7, MDM2, p53, and a loading control (e.g., actin).
- **Detection and Analysis:** Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative changes in protein levels upon treatment with **FT671**.



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References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [patrinum.ch]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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